1-Naphthylamine hydrochloride
Overview
Description
1-Naphthylamine hydrochloride is an aromatic amine derived from naphthalene. It is a colorless crystalline solid that turns reddish-purple upon exposure to air. This compound is primarily used as an intermediate in the synthesis of dyes, particularly azo dyes, and has applications in various industrial processes .
Mechanism of Action
Target of Action
1-Naphthylamine hydrochloride is an aromatic amine derived from naphthalene . It primarily targets the enzyme NpaA1 , which catalyzes the initial reaction in the degradation pathway of 1-Naphthylamine . This enzyme plays a crucial role in the biodegradation of 1-Naphthylamine .
Mode of Action
This compound interacts with its target, the enzyme NpaA1, through a process known as glutamylation . This process involves the addition of a glutamyl group to 1-Naphthylamine . The glutamylation of 1-Naphthylamine by NpaA1 is the initial step in the degradation pathway of 1-Naphthylamine .
Biochemical Pathways
The biochemical pathway of this compound involves several steps . After the initial glutamylation of 1-Naphthylamine by NpaA1, the γ-glutamylated 1-Naphthylamine is oxidized to 1,2-dihydroxynaphthalene . This compound is then further degraded via the well-established pathway of naphthalene degradation via catechol .
Pharmacokinetics
It is known that the compound has a boiling point of 301 °c and a density of 1.114 g/mL at 25 °C . Its solubility in water is 0.002% at 20°C , which may affect its bioavailability.
Result of Action
The result of the action of this compound is the degradation of 1-Naphthylamine into less harmful compounds . This process is crucial for the detoxification and removal of 1-Naphthylamine from the environment .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the enzyme NpaA1, which is the primary target of this compound, performs optimally at certain temperatures . Additionally, the solubility of this compound in water may be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthylamine hydrochloride can be synthesized by reducing 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation . The reaction conditions typically involve:
Reduction: 1-nitronaphthalene is reduced using iron filings and hydrochloric acid.
Steam Distillation: The resulting 1-naphthylamine is then distilled with steam to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of 1-nitronaphthalene are reduced using iron and hydrochloric acid in industrial reactors.
Purification: The crude product is purified through crystallization and steam distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like ferric chloride produce a blue precipitate with solutions of its salts.
Reduction: Sodium in boiling amyl alcohol reduces the unsubstituted ring, yielding tetrahydro-1-naphthylamine.
Substitution: At 200°C in sulfuric acid, it converts to 1-naphthol.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, chromic acid.
Reducing Agents: Sodium in boiling amyl alcohol.
Acidic Conditions: Sulfuric acid at high temperatures.
Major Products Formed
1-Naphthoquinone: Formed through oxidation with chromic acid.
Tetrahydro-1-naphthylamine: Formed through reduction with sodium in boiling amyl alcohol.
1-Naphthol: Formed through substitution in sulfuric acid.
Scientific Research Applications
1-Naphthylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in dye production.
Biology: Studied for its biodegradation pathways and environmental impact. For instance, Pseudomonas sp.
Medicine: Investigated for its potential carcinogenic effects and its role in bladder cancer.
Industry: Utilized in the manufacturing of dyes, pesticides, and rubber antioxidants.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: Another naphthalene-derived amine with similar properties but different reactivity and applications.
1-Naphthol: A hydroxylated derivative of naphthalene with distinct chemical behavior and uses.
Aniline: A simpler aromatic amine with broader applications in the chemical industry.
Uniqueness
1-Naphthylamine hydrochloride is unique due to its specific applications in dye synthesis and its distinct chemical reactivity, particularly in oxidation and reduction reactions. Its role as a precursor to various dyes and its environmental impact through biodegradation pathways also set it apart from similar compounds .
Properties
IUPAC Name |
naphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKKJVHTXPJHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060283 | |
Record name | 1-Naphthalenamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-46-5 | |
Record name | 1-Naphthylamine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NAPHTHYLAMINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4154 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-NAPHTHYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLL8535VLQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary uses of 1-Naphthylamine hydrochloride in research and industry?
A1: this compound is primarily used as a reagent in analytical chemistry, particularly for the colorimetric determination of nitrates and nitrites in various matrices. [] For example, it's used to quantify nitrite levels in fishpond water. [] The compound reacts with nitrite to form a colored azo dye, enabling quantitative analysis using spectrophotometry. []
Q2: How is this compound utilized in the synthesis of other compounds?
A2: This compound serves as a crucial building block in organic synthesis. Researchers use it to synthesize Schiff bases, which are valuable ligands in coordination chemistry. [, ] Furthermore, it's a key intermediate in producing monoamine oxidase (MAO) inhibitors, a class of drugs with potential therapeutic applications. []
Q3: Can you elaborate on the specific reactions involving this compound in organic synthesis?
A3: this compound readily undergoes condensation reactions with aldehydes, specifically naphthalene-1-carbaldehyde and 2-furfuraldehyde, to yield Schiff bases. [] This reaction is typically carried out in the presence of glacial acetic acid. []
Q4: Are there any studies on the metal complexes formed with this compound derivatives?
A4: Yes, researchers have investigated the complexation of Schiff bases derived from this compound with metal ions like Fe(II), Co(II), and Ni(II). [] These studies utilize spectroscopic techniques like UV-Vis and IR spectroscopy to characterize the resulting metal complexes and determine their geometries. []
Q5: What analytical techniques are commonly employed to characterize and quantify this compound?
A5: Various spectroscopic methods are crucial for characterizing this compound and its derivatives. These include:
- NMR Spectroscopy (1H NMR): Provides structural information by analyzing the hydrogen atom environments within the molecule. []
- UV-Vis Spectroscopy: Measures the absorption and transmission of ultraviolet-visible light, aiding in identifying and quantifying the compound, especially in reaction monitoring and complexation studies. [, ]
- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]
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